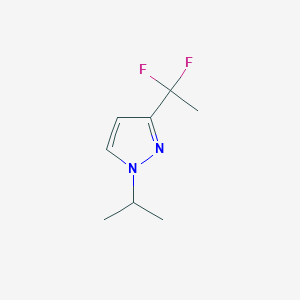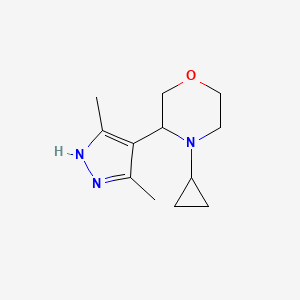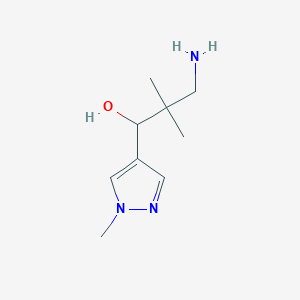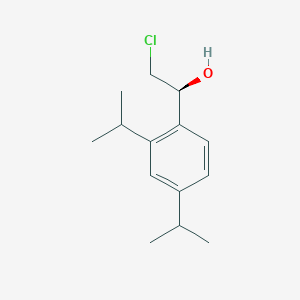
(1S)-2-chloro-1-(2,4-diisopropylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a chloroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4-diisopropylphenol.
Chlorination: The phenol is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group.
Reduction: The resulting chlorinated product is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to obtain the desired chloroethanol compound.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol exerts its effects involves interactions with specific molecular targets. The chloroethanol moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl ring with isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol: shares similarities with other organochlorine compounds, such as:
Uniqueness
- The presence of two isopropyl groups on the phenyl ring distinguishes (1S)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol from other chlorinated compounds. This structural feature may confer unique chemical and biological properties, such as increased steric hindrance and altered reactivity.
Eigenschaften
Molekularformel |
C14H21ClO |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
(1S)-2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3/t14-/m1/s1 |
InChI-Schlüssel |
XRKKVEHJRHTTGS-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)C1=CC(=C(C=C1)[C@@H](CCl)O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


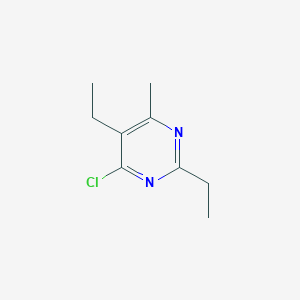
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
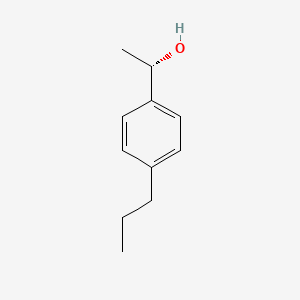

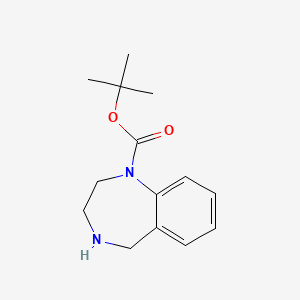
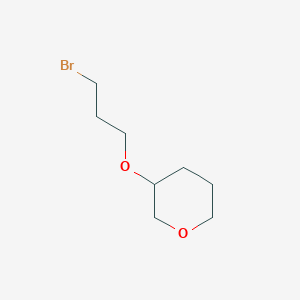
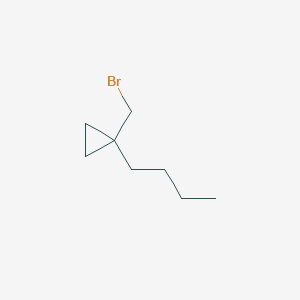

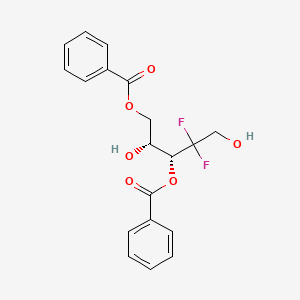
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
